molecular formula C14H18N4O B13185815 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B13185815
M. Wt: 258.32 g/mol
InChI Key: VVAKRLDMSXVBOC-UHFFFAOYSA-N
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Description

1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring linked to a 1,2,4-oxadiazole moiety, which is further substituted with a 2-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the piperazine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)piperazine: A similar compound with a piperazine ring substituted with a 2-methylphenyl group.

    1-(3-Methylphenyl)piperazine: Another derivative with the methyl group in the meta position.

    1-(4-Methylphenyl)piperazine: A derivative with the methyl group in the para position.

Uniqueness

1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-(2-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H18N4O/c1-11-4-2-3-5-12(11)14-16-13(19-17-14)10-18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3

InChI Key

VVAKRLDMSXVBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3CCNCC3

Origin of Product

United States

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